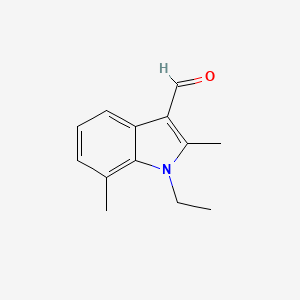

1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde

Description

1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (CAS: 893729-66-3) is an indole-derived carbaldehyde compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.27 g/mol . Its structure features an ethyl group at the 1-position and methyl groups at the 2- and 7-positions of the indole ring, with a formyl (-CHO) substituent at the 3-position. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Indole derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

1-ethyl-2,7-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLJUOPIIRDJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC(=C21)C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the use of specific reagents and conditions to introduce the ethyl and methyl groups at the desired positions on the indole ring .

Chemical Reactions Analysis

1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The specific pathways and targets depend on the particular derivative and its structure.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ethyl and dimethyl groups in the target compound enhance lipophilicity compared to smaller analogs (e.g., 1-ethyl-7-methyl derivative, 187.24 g/mol) . The dihydro derivative (saturated indole ring) lacks aromatic conjugation, reducing resonance stabilization and altering chemical behavior .

Synthetic Accessibility :

- Indole-3-carbaldehydes are commonly synthesized via Vilsmeier-Haack formylation (POCl₃/DMF) or SN2 alkylation of the indole nitrogen . For example, the target compound’s ethyl group can be introduced using ethyl halides under basic conditions.

- Fluorinated derivatives require specialized reagents (e.g., Selectfluor®) or halogenated precursors .

Biological Activity

1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅NO

- Molecular Weight : 201.26 g/mol

The structure features an indole nucleus with ethyl and two methyl substitutions at specific positions, contributing to its unique reactivity and biological interactions.

This compound interacts with multiple biological targets, influencing various biochemical pathways. The compound exhibits a range of biological activities, including:

- Antiviral Activity : Indole derivatives have shown effectiveness against several viral infections, potentially through inhibition of viral replication.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation.

- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation.

- Antioxidant Activity : The compound may scavenge free radicals, contributing to cellular protection against oxidative stress.

Biological Activities

A comprehensive review of the literature reveals several studies highlighting the biological activities of this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antioxidant | Scavenging free radicals |

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, showing potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : In vitro studies indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests its potential use in treating inflammatory diseases.

- Antiviral Properties : Preliminary assays showed that this compound inhibited the replication of certain viruses in cell cultures. Further research is needed to elucidate the exact mechanisms involved.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Fischer Indole Synthesis : This method involves the reaction of hydrazine derivatives with ketones or aldehydes under acidic conditions to form indole structures.

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde?

The synthesis typically involves two key steps: indole core functionalization and aldehyde group introduction .

- Step 1: Substitution at the 1-position : Sodium hydride (NaH) in DMF is used to deprotonate the indole nitrogen, followed by reaction with ethylating agents (e.g., ethyl halides) to introduce the ethyl group .

- Step 2: Vilsmeier-Haack formylation : A mixture of DMF and POCl₃ generates the formylating agent. The reaction is conducted at 80°C for 15–45 minutes to introduce the aldehyde group at the 3-position .

- Methylation at 2- and 7-positions : Methyl groups are introduced via Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids.

Example Procedure :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | NaH, DMF, ethyl bromide, 25°C, 16h | 1-Ethylindole intermediate |

| 2 | DMF, POCl₃, 80°C, 45min | 3-Carbaldehyde formation |

| 3 | CH₃I, AlCl₃, 0°C → RT | 2,7-Dimethyl addition |

Purification is achieved via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl groups (2- and 7-positions) show singlets at δ 2.4–2.6 ppm, while the ethyl group resonates as a triplet (CH₂, δ 1.2–1.4 ppm) and quartet (CH₃, δ 3.8–4.0 ppm) .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm.

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

X-ray diffraction (XRD) is critical for confirming regiochemistry and substituent orientation. For example:

- SHELX Refinement : The SHELXL program refines crystal structures using high-resolution data. Key parameters include R-factor (<5%) and thermal displacement ellipsoids for methyl/ethyl groups .

- Case Study : A related indole derivative (2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde) was resolved via XRD to confirm the aldehyde’s position and steric effects from substituents .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer. Hydrogen atoms are placed geometrically and refined isotropically .

Q. How should researchers address contradictory NMR data in synthesized derivatives?

Discrepancies (e.g., unexpected splitting or shifts) often arise from dynamic effects or impurities . Mitigation strategies:

- Variable Temperature (VT) NMR : Resolves broadening caused by hindered rotation (e.g., ethyl group conformation) .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes overlapping signals. For example, HSQC correlates ¹H (δ 2.4 ppm) with ¹³C (δ 20–25 ppm) for methyl groups .

- Deuterated Solvent Screening : Use DMSO-d₆ instead of CDCl₃ to enhance solubility and reduce aggregation .

Q. What are the methodological considerations for optimizing the Vilsmeier-Haack formylation step?

Critical parameters include:

- Reagent Ratios : Use 1.3 equiv. POCl₃ to DMF to avoid over-formylation .

- Temperature Control : Maintain 80°C to prevent side reactions (e.g., indole ring decomposition) .

- Workup : Neutralize excess POCl₃ with 2M NaOH before extraction to avoid emulsion formation .

- Yield Improvement : Add molecular sieves (3Å) to absorb H₂O and shift equilibrium toward aldehyde formation .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set predicts electrophilic aromatic substitution (EAS) sites. The 4- and 6-positions are most reactive due to electron-donating methyl groups .

- Molecular Docking : AutoDock Vina evaluates binding affinity with biological targets (e.g., kinases), guiding medicinal chemistry modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.